Cas no 1251557-50-2 (methyl 2-4-({(2-bromophenyl)carbamoylmethyl}sulfanyl)-1H-1,5-benzodiazepin-2-ylacetate)

methyl 2-4-({(2-bromophenyl)carbamoylmethyl}sulfanyl)-1H-1,5-benzodiazepin-2-ylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-4-({(2-bromophenyl)carbamoylmethyl}sulfanyl)-1H-1,5-benzodiazepin-2-ylacetate
- AKOS021825457
- 1251557-50-2
- methyl 2-(4-((2-((2-bromophenyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate
- VU0626631-1
- F3407-2815
- methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate
- methyl 2-[4-[2-(2-bromoanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
- methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
-
- インチ: 1S/C20H18BrN3O3S/c1-27-20(26)11-13-10-19(24-17-9-5-4-8-16(17)22-13)28-12-18(25)23-15-7-3-2-6-14(15)21/h2-10,22H,11-12H2,1H3,(H,23,25)
- InChIKey: VLSJBPCAHHPMDK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1NC(CSC1C=C(CC(=O)OC)NC2C=CC=CC=2N=1)=O
計算された属性
- せいみつぶんしりょう: 459.025
- どういたいしつりょう: 459.025
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 640
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105A^2
- 疎水性パラメータ計算基準値(XlogP): 3.5
methyl 2-4-({(2-bromophenyl)carbamoylmethyl}sulfanyl)-1H-1,5-benzodiazepin-2-ylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-2815-5μmol |
methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate |
1251557-50-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-2815-5mg |
methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate |
1251557-50-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-2815-20μmol |
methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate |
1251557-50-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-2815-1mg |
methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate |
1251557-50-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-2815-30mg |
methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate |
1251557-50-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-2815-10mg |
methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate |
1251557-50-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-2815-25mg |
methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate |
1251557-50-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3407-2815-75mg |
methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate |
1251557-50-2 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F3407-2815-50mg |
methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate |
1251557-50-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3407-2815-4mg |
methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate |
1251557-50-2 | 4mg |
$66.0 | 2023-09-10 |
methyl 2-4-({(2-bromophenyl)carbamoylmethyl}sulfanyl)-1H-1,5-benzodiazepin-2-ylacetate 関連文献
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methyl 2-4-({(2-bromophenyl)carbamoylmethyl}sulfanyl)-1H-1,5-benzodiazepin-2-ylacetateに関する追加情報
Compound CAS No. 1251557-50-2: Methyl 2-(4-{[(2-bromophenyl)carbamoylmethyl]sulfanyl}-1H-1,5-benzodiazepin-2-yl)acetate
The compound with CAS No. 1251557-50-2, known as methyl 2-(4-{[(2-bromophenyl)carbamoylmethyl]sulfanyl}-1H-1,5-benzodiazepin-2-yl)acetate, is a complex organic molecule with significant potential in the fields of medicinal chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug design and advanced materials development.
The molecular structure of this compound is characterized by a benzodiazepine core, which is a fused bicyclic system consisting of a benzene ring and a diazepine ring. The diazepine ring contains two nitrogen atoms, contributing to the compound's stability and reactivity. Attached to the benzodiazepine core is a sulfanyl group (-S-) that is further substituted with a (2-bromophenyl)carbamoylmethyl moiety. This substitution pattern introduces both electronic and steric effects, which are critical for the compound's functional properties.
Recent studies have highlighted the importance of benzodiazepine derivatives in drug discovery, particularly in the development of agents targeting central nervous system disorders. The presence of the sulfanyl group in this compound suggests potential antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders. Additionally, the (2-bromophenyl) substituent introduces halogenation, which can enhance the compound's pharmacokinetic properties, including bioavailability and metabolic stability.
From a synthetic perspective, the construction of this compound involves multi-step organic synthesis techniques, including coupling reactions, oxidation/reduction processes, and cyclization reactions. The synthesis strategy typically begins with the preparation of the benzodiazepine core, followed by functionalization at specific positions to introduce the sulfanyl and carbamoylmethyl groups. The use of modern catalytic systems and protecting group strategies has significantly improved the efficiency and yield of these reactions.
One of the most exciting aspects of this compound is its potential application in drug delivery systems. The combination of a benzodiazepine scaffold with a sulfanyl-containing side chain could enable the development of prodrugs or targeted delivery agents. Prodrugs are inactive compounds that are converted into their active forms within the body, offering advantages such as reduced toxicity and improved patient compliance.
Moreover, computational studies using advanced molecular modeling techniques have provided insights into the compound's interaction with biological targets. For instance, molecular docking studies have revealed that this compound exhibits favorable binding affinities towards certain GABA receptor subtypes, which are implicated in anxiety disorders and other neuropsychiatric conditions. These findings underscore its potential as a lead molecule for drug development.
In terms of material science applications, the unique electronic properties of this compound make it a candidate for use in organic electronics. The benzodiazepine core can act as an electron-deficient aromatic system, while the sulfanyl group can serve as an electron-rich substituent. This combination could be exploited in designing novel semiconducting materials or organic light-emitting diodes (OLEDs).
Recent advancements in green chemistry have also influenced the synthesis and application of this compound. Researchers are exploring environmentally friendly methods for its production, such as using biocatalysts or solvent-free reaction conditions. These approaches not only reduce environmental impact but also align with current trends toward sustainable chemical practices.
In conclusion, methyl 2-(4-{[(2-bromophenyl)carbamoylmethyl]sulfanyl}-1H-1,5-benzodiazepin-2-yl)acetate (CAS No. 1251557-50-2) represents a versatile molecule with diverse applications across multiple disciplines. Its structural complexity offers opportunities for innovation in drug design and materials science while its functional groups provide avenues for further chemical modification and optimization.
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